3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a hydroxycyclobutane ring, and a carboxylic acid moiety
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and in the pharmaceutical industry for drug discovery and development.
Safety and Hazards
Mechanism of Action
Target of action
The compound is an amino acid derivative . Amino acid derivatives often interact with various enzymes and receptors in the body, influencing numerous biological processes. The exact targets would depend on the specific structure and properties of the compound.
Biochemical pathways
Amino acid derivatives can be involved in a variety of biochemical pathways, including protein synthesis, signal transduction, and metabolic processes . The exact pathways affected would depend on the specific targets of the compound.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As an amino acid derivative, it might influence protein synthesis, enzyme activity, and cellular signaling, among other processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the fluorenyl group, followed by the formation of the cyclobutane ring, and finally the introduction of the carboxylic acid group. Common reagents used in these reactions include fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for the protection step, and various coupling agents for the formation of the cyclobutane ring.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Fluoren-9-ylmethoxycarbonyl derivatives: These compounds share the fluorenyl group and are used in similar applications.
Cyclobutane derivatives: Compounds with similar ring structures that may have different functional groups.
Carboxylic acid derivatives: Other compounds with carboxylic acid groups that are used in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(24)13-9-21(26,10-13)12-22-20(25)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,26H,9-12H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOYKUXKEUWFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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